molecular formula C7H13F2N B2695104 (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine CAS No. 2248220-83-7

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine

Cat. No.: B2695104
CAS No.: 2248220-83-7
M. Wt: 149.185
InChI Key: JSTYDTYRKUAFEK-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a difluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. Pathways involved may include metabolic or signaling pathways relevant to the compound’s intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine is unique due to its chiral nature and the presence of both a difluorocyclopropyl group and an amino group. This combination of features can result in distinct chemical and biological properties, making it valuable for specific applications where chirality and fluorine substitution are advantageous.

Properties

IUPAC Name

(2R)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-5(4-10)2-6-3-7(6,8)9/h5-6H,2-4,10H2,1H3/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYDTYRKUAFEK-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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